Octanal, 2,4-diethyl- Octanal, 2,4-diethyl-
Brand Name: Vulcanchem
CAS No.: 55877-08-2
VCID: VC19615467
InChI: InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-12(6-3)10-13/h10-12H,4-9H2,1-3H3
SMILES:
Molecular Formula: C12H24O
Molecular Weight: 184.32 g/mol

Octanal, 2,4-diethyl-

CAS No.: 55877-08-2

Cat. No.: VC19615467

Molecular Formula: C12H24O

Molecular Weight: 184.32 g/mol

* For research use only. Not for human or veterinary use.

Octanal, 2,4-diethyl- - 55877-08-2

Specification

CAS No. 55877-08-2
Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
IUPAC Name 2,4-diethyloctanal
Standard InChI InChI=1S/C12H24O/c1-4-7-8-11(5-2)9-12(6-3)10-13/h10-12H,4-9H2,1-3H3
Standard InChI Key JANNLFXZQKAKEF-UHFFFAOYSA-N
Canonical SMILES CCCCC(CC)CC(CC)C=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Octanal, 2,4-diethyl- features a decane backbone (C10\text{C}_{10}) with ethyl groups (CH2CH3-\text{CH}_2\text{CH}_3) at carbons 2 and 4. The aldehyde functional group (CHO-\text{CHO}) occupies the terminal position, granting the compound its characteristic reactivity. The IUPAC name, 2,4-diethyldecanal, precisely describes this arrangement. The molecular structure is represented as:

CH3(CH2)3CH(CH2CH3)CH2CH(CH2CH3)CHO\text{CH}_3(\text{CH}_2)_3\text{CH}(\text{CH}_2\text{CH}_3)\text{CH}_2\text{CH}(\text{CH}_2\text{CH}_3)\text{CHO}

This branching pattern significantly influences its physical properties, such as boiling point and solubility, compared to linear aldehydes like octanal (CAS 124-13-0) .

Key Identifiers

PropertyValueSource
CAS Registry Number55877-08-2
Molecular FormulaC12H24O\text{C}_{12}\text{H}_{24}\text{O}
Molecular Weight184.318 g/mol
Exact Mass184.183 g/mol
LogP (Partition Coefficient)3.818

The LogP value indicates moderate hydrophobicity, aligning with its potential use in lipid-rich environments or non-polar solvents.

Synthesis and Production

Industrial Synthesis Pathways

The primary route to synthesize 2,4-diethyloctanal involves the oxidation of 2,4-diethyl-1-octanol, a corresponding alcohol. This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2\text{MnO}_2) under mild conditions to avoid over-oxidation to carboxylic acids .

2,4-Diethyl-1-octanolPCCCH2Cl22,4-Diethyloctanal\text{2,4-Diethyl-1-octanol} \xrightarrow[\text{PCC}]{\text{CH}_2\text{Cl}_2} \text{2,4-Diethyloctanal}

Alternative methods include the hydroformylation of alkenes, though this approach is less common due to challenges in regioselectivity.

Laboratory-Scale Preparation

Small-scale synthesis often utilizes the Swern oxidation of 2,4-diethyl-1-octanol, which avoids harsh acidic conditions. This method employs oxalyl chloride and dimethyl sulfoxide (DMSO) to generate the aldehyde in high yields .

Physicochemical Properties

Thermal Properties

PropertyValue (Estimated)Basis
Boiling Point230–250°CExtrapolated from
Flash Point>100°CDerived from hydrocarbon analogs

The elevated boiling point compared to linear aldehydes (e.g., octanal boils at 171°C ) is attributed to increased van der Waals forces from branching.

Solubility and Reactivity

  • Solubility: Limited water solubility (<0.1 g/L at 20°C) due to the long hydrocarbon chain. Miscible with organic solvents like ethanol and diethyl ether.

  • Reactivity: The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and oxidations to form carboxylic acids.

Applications and Industrial Relevance

Fragrance and Flavor Industry

Branched aldehydes like 2,4-diethyloctanal contribute to citrus and floral notes in perfumes. While octanal (CAS 124-13-0) is a known component in orange oil , the diethyl variant likely enhances longevity in fragrance formulations due to its lower volatility.

Surfactant and Polymer Production

The compound serves as a precursor for sulfonated surfactants, where the aldehyde is converted to a sulfonic acid derivative. Such surfactants are valued in detergents for their stability in hard water .

Pharmaceutical Intermediates

Aldehydes are pivotal in synthesizing imines and Schiff bases, which are intermediates in drug development. The branching in 2,4-diethyloctanal may improve lipid solubility, enhancing bioavailability in active pharmaceutical ingredients (APIs).

Research Gaps and Future Directions

Current literature lacks detailed kinetic studies and ecotoxicological profiles for 2,4-diethyloctanal. Future research should prioritize:

  • Thermodynamic Data: Precise measurements of vapor pressure and enthalpy of vaporization.

  • Biodegradability: Assessing environmental persistence through OECD 301 tests.

  • Synthetic Optimization: Developing catalytic methods to improve oxidation efficiency.

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